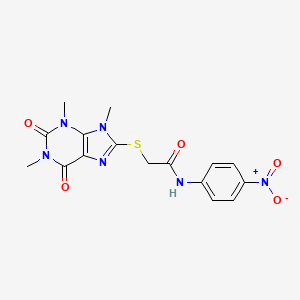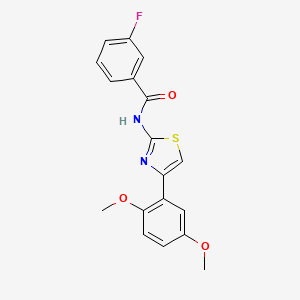
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a molecule that regulates many physiological processes in the human body, including sleep, heart rate, and blood pressure. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
Mécanisme D'action
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide selectively blocks the adenosine A1 receptor, which is involved in the regulation of many physiological processes in the human body. By blocking this receptor, this compound can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA, and thereby influence many physiological processes, including sleep, heart rate, and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. This compound can also influence various physiological processes, including sleep, heart rate, and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation is that it has a relatively low potency, which can make it difficult to achieve complete receptor blockade at low concentrations.
Orientations Futures
There are several future directions for the study of N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. Another direction is to explore its potential as a research tool for studying the role of the adenosine A1 receptor in various physiological processes. Finally, there is a need to develop more potent and selective antagonists of the adenosine A1 receptor that can be used in lower concentrations and have fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with 2,2-dimethoxyethylamine and then with 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The overall yield of this compound is about 20%.
Applications De Recherche Scientifique
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, this compound has been shown to reduce the frequency and severity of seizures in animal models. In ischemic stroke, this compound has been shown to reduce the size of the infarct and improve neurological function in animal models.
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-4-11(16)15-7-5-10(6-8-15)13(17)14-9-12(18-2)19-3/h4,10,12H,1,5-9H2,2-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQGGTARDFHMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCN(CC1)C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-3-[3-(triazol-2-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2598059.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2598061.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B2598064.png)
![3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2598065.png)
![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2598068.png)
![N-[1-[1-(Hydroxymethyl)cyclobutyl]-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2598069.png)

![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)